N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (CAS: 899969-38-1) is a structurally complex molecule with the molecular formula C17H21N5O2S and a molecular weight of 359.45 g/mol . Its core structure comprises a thieno[3,4-c]pyrazole scaffold substituted with a phenyl group and an ethanediamide linker modified with a dimethylaminoethyl moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-21(2)9-8-18-16(23)17(24)19-15-13-10-25-11-14(13)20-22(15)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRTJRHEVREEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thienopyrazole in the presence of a palladium catalyst.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the thienopyrazole derivative with 2-(dimethylamino)ethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrazole derivatives.
Substitution: Substituted thienopyrazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may exhibit biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other ethanediamide derivatives and thienopyrazole-containing analogs. Below is a comparative analysis based on molecular features and available data:
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Note: Molecular weight for the third compound is calculated from the formula C21H20N4O2S due to absence in source material .
Key Observations:
Core Heterocycle: The target compound and the analog from share the thieno[3,4-c]pyrazole core, which is absent in BG16205 (triazole-based).
Substituent Variations: The dimethylaminoethyl group in the target compound introduces a tertiary amine, likely improving solubility in polar solvents compared to the phenylethyl group in the analog, which increases lipophilicity . BG16205’s hydroxyethyl substituent offers intermediate polarity, balancing solubility and membrane permeability .
Molecular Weight and Complexity :
- The target compound (359.45 g/mol) is lighter than the analog (392.48 g/mol) due to fewer carbon atoms and a simpler substituent profile. Lower molecular weight may favor better pharmacokinetic properties, though empirical data is lacking .
Hypothesized Pharmacological Implications
- Thienopyrazole Derivatives: Often investigated as kinase inhibitors (e.g., JAK2/STAT3) due to their planar, heteroaromatic structure .
- Ethanediamide Linkers : May enhance hydrogen bonding with target proteins, improving binding affinity .
- Dimethylaminoethyl vs. Phenylethyl: The former could improve aqueous solubility, critical for oral bioavailability, while the latter might enhance blood-brain barrier penetration .
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 298.15502 | 170.2 |
| [M+Na]+ | 320.13696 | 184.7 |
| [M+NH4]+ | 315.18156 | 178.0 |
| [M+K]+ | 336.11090 | 177.3 |
| [M-H]- | 296.14046 | 176.1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival:
- Inhibition of Kinases : The thieno[3,4-c]pyrazole scaffold has been linked to the inhibition of several kinases involved in tumor growth.
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can lead to increased cancer cell death.
- Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, which could contribute to its overall therapeutic effects in cancer treatment.
Case Studies
- Study on Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with thieno[3,4-c]pyrazole derivatives resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
- Animal Models : In vivo experiments using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups, indicating potent anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
